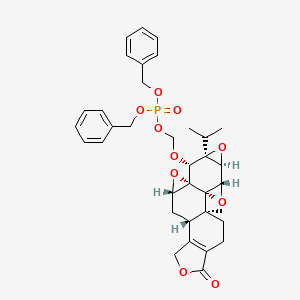

Triptolide O-Methyl Phosphate Dibenzyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triptolide O-Methyl Phosphate Dibenzyl Ester: is a derivative of triptolide, a diterpenoid triepoxide derived from the Chinese herb Tripterygium wilfordii. This compound is known for its potent biological activities, particularly in cancer research. It has a molecular formula of C35H39O10P and a molecular weight of 650.65 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triptolide O-Methyl Phosphate Dibenzyl Ester involves multiple steps, starting from triptolide. The key steps include the phosphorylation of triptolide to introduce the phosphate group and subsequent esterification with benzyl alcohol to form the dibenzyl ester. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Triptolide O-Methyl Phosphate Dibenzyl Ester undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the ester groups or other functional groups on the molecule.

Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups, resulting in modified esters .

Scientific Research Applications

Chemistry: In chemistry, Triptolide O-Methyl Phosphate Dibenzyl Ester is used as a reference standard and a reagent in various synthetic pathways. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methods .

Biology: In biological research, this compound is used to study cellular processes and signaling pathways. Its ability to modulate various biological targets makes it a useful tool for investigating the mechanisms of action of bioactive molecules .

Medicine: In medicine, this compound is primarily researched for its anticancer properties. It has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a standard in quality control processes. Its well-defined chemical properties make it a reliable reference material .

Mechanism of Action

Triptolide O-Methyl Phosphate Dibenzyl Ester exerts its effects by targeting multiple molecular pathways. It is known to inhibit the activity of RNA polymerase II, leading to the suppression of transcription and subsequent downregulation of various oncogenes. Additionally, it can induce apoptosis by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Triptolide: The parent compound, known for its potent biological activities.

Triptolide O-Methyl Phosphate: A derivative with similar properties but lacking the dibenzyl ester groups.

Triptolide Dibenzyl Ester: Another derivative with different ester groups

Uniqueness: Triptolide O-Methyl Phosphate Dibenzyl Ester is unique due to its specific esterification, which enhances its stability and bioavailability. This makes it a more effective compound for research and potential therapeutic applications compared to its analogs .

Biological Activity

Triptolide O-Methyl Phosphate Dibenzyl Ester is a derivative of triptolide, a natural product derived from Tripterygium wilfordii, known for its potent biological activities, particularly in the fields of oncology and immunology. This compound has garnered interest due to its enhanced solubility and bioactivity compared to its parent compound. This article reviews the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound is synthesized through a series of chemical reactions involving triptolide. The synthesis typically involves the formation of a phosphonooxymethyl prodrug that enhances the compound's solubility and bioavailability. Research indicates that this prodrug exhibits significantly improved aqueous solubility (61 mg/mL at pH 7.4) compared to triptolide (17 μg/mL) .

Anticancer Activity

This compound has demonstrated significant anticancer activity across various cancer models:

- In vitro Studies : The compound has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines, including colon adenocarcinoma (HT-29) and ovarian cancer (A2780) cells. In these studies, dosages as low as 0.3 mg/kg were effective in reducing tumor growth .

- In vivo Studies : Animal models have confirmed the efficacy of this compound in reducing tumor size and metastasis when administered intraperitoneally or orally. For example, in a mouse model of human colon cancer, treatment with the prodrug resulted in significant tumor reduction at doses of 0.6 mg/kg .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Protein Modification : The compound is known to covalently modify proteins by epoxide ring opening, impacting various cellular pathways .

- Transcriptional Regulation : It inhibits the activity of transcription factors involved in DNA repair and transcription processes by binding to proteins such as XPB .

- Epigenetic Modifications : Triptolide has been reported to induce changes in gene expression through epigenetic mechanisms, affecting cell survival and proliferation pathways .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other known anticancer agents:

| Compound | Cancer Type | Dosage (mg/kg) | Efficacy |

|---|---|---|---|

| Triptolide O-Methyl Phosphate DBE | Colon (HT-29) | 0.3 | Significant tumor reduction |

| Triptolide | Colon (HT-29) | 0.9 | Moderate tumor reduction |

| Doxorubicin | Breast | 5 | High efficacy |

| Cisplatin | Ovarian | 2 | Moderate efficacy |

Case Studies

Several case studies highlight the potential of this compound in clinical applications:

- Case Study on Ovarian Cancer : A study involving A2780 xenografts showed that administration of the dibenzyl ester resulted in a significant decrease in tumor volume compared to control groups, suggesting its potential as a therapeutic agent for ovarian cancer treatment .

- Combination Therapy : Investigations into combination therapies involving Triptolide derivatives have indicated enhanced efficacy when paired with traditional chemotherapeutics, potentially leading to synergistic effects that improve patient outcomes .

Properties

IUPAC Name |

dibenzyl [(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39O10P/c1-21(2)33-28(44-33)29-35(45-29)32(3)15-14-24-25(19-38-30(24)36)26(32)16-27-34(35,43-27)31(33)39-20-42-46(37,40-17-22-10-6-4-7-11-22)41-18-23-12-8-5-9-13-23/h4-13,21,26-29,31H,14-20H2,1-3H3/t26-,27-,28-,29-,31+,32-,33-,34+,35+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAZNYHQWEVOUOJ-JAFOSAPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)(OCC8=CC=CC=C8)OCC9=CC=CC=C9)O7)COC6=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39O10P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.